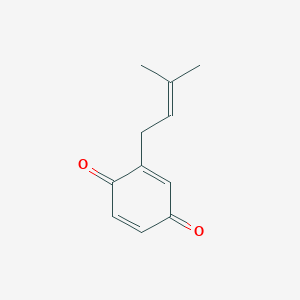
2-Prenyl-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-prenyl-1,4-benzoquinone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogen at position 2 has been replaced by a prenyl group. It derives from a 1,4-benzoquinone.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of 2-prenyl-1,4-benzoquinone. For instance, it has been shown to induce apoptosis in cancer cells by activating topoisomerase II, a key enzyme involved in DNA replication and repair. This mechanism positions it as a promising candidate for cancer therapy .
Anti-inflammatory Properties
Recent research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory mediators such as prostaglandin E2 and cytokines IL-1β and IL-6 at non-cytotoxic concentrations. The compound demonstrated dose-dependent inhibition with IC50 values indicating strong efficacy compared to standard anti-inflammatory drugs .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. It has been found effective against various bacterial strains, showcasing potential as an antimicrobial agent. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
Propiedades
Número CAS |
5594-02-5 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H12O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7H,4H2,1-2H3 |
Clave InChI |
PJERCKGJJBCWEC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC(=O)C=CC1=O)C |
SMILES canónico |
CC(=CCC1=CC(=O)C=CC1=O)C |
Key on ui other cas no. |
5594-02-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















